Journal Name:Journal of Cheminformatics
Journal ISSN:1758-2946
IF:8.489
Journal Website:http://jcheminf.springeropen.com/
Year of Origin:2009
Publisher:Springer Nature
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Yes
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.envpol.2023.122268
Effective degradation methods are required to address the issue of antibiotics as organic pollutants in water resources. Herein, a two-stage thermal treatment method was used to prepare porous graphitic carbon nitride (g-C3N4) modified with nitrogen vacancies and oxygen doping at the N–(C)3 position and deep in the g-C3N4 framework. Compared with bulk g-C3N4 (BCN) (7 ± 1 m2/g), the modified sample (RCN-2h) possesses a larger specific surface area (224 ± 1 m2/g), a larger bandgap (by 0.19 eV), and a mid-gap state. In addition, RCN-2h shows 15.4, 11.2, and 9.5 times higher photodegradation rates than BCN for the degradation of 100% ofloxacin (OFX) (within 15 min), tetracycline (within 15 min), and sulfadiazine (within 35 min), respectively. The RCN-2h catalyst also exhibits superior stability and reusability. Systematic characterization and density functional theory calculations demonstrate that the synergistic effect of the porous structure, nitrogen vacancies, and oxygen doping in RCN-2h provides additional reaction sites, improved charge separation efficiency, and shorter diffusion paths for reactants and photogenerated charge carriers. Trapping experiments reveal that •O2− is the main active species in OFX photodegradation, and a possible photodegradation pathway is identified using liquid chromatography–mass spectrometry. Benefiting from the simplicity of synthesis methods and the superiority of elemental doping, carbon nitride materials with functional synergy have great potential for environmental applications.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.envpol.2023.122253
Azoreductase is a reductive enzyme that efficiently biotransformed textile azo dyes. This study demonstrated the heterologous overexpression of the azoreductase gene in Escherichia coli for the effective degradation of Remazol Red-R and Acid-Blue 29 dyes. The AzK gene of Klebsiella pneumoniae encoding a ≈22 kDa azoreductase enzyme was cloned into the pET21+C expression vector. The inoculum size of 1.5%, IPTG concentration of 0.5 mM, and incubation time of 6 h were optimized by response surface methodology a statistical tool. The crude extract showed 76% and 74%, while the purified enzyme achieved 94% and 93% decolorization of RRR and AB-29, respectively in 0.3 h. The reaction kinetics showed that RRR had a Km and Vmax value of 0.058 mM and 1416 U mg−1, respectively at an NADH concentration of 10 mM. HPLC and GC-MS analyses showed that RRR was effectively bio-transformed by azoreductase to 2-[3-(hydroxy-amino) benzene-1-sulfonyl and AB-29 to aniline and 3-nitrosoaniline. This study explored the potential of recombinant azoreductase isolated from K. pneumoniae in the degradation of toxic textile azo dyes into less toxic metabolites.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.envpol.2023.122254
Mangrove forests have been widely recognized as effective traps for plastic litter, which tends to accumulate in landward areas. In mangrove forests surrounding cities, plastic litter may increase up to two orders of magnitude. Therefore, crabs that process sediments for feeding and burrowing in landward areas are likely to be impacted by marine litter and other disturbances. As counterintuitive as it may seem, crabs are developing dense populations in urban mangroves from different countries, suggesting parallel adaptive processes related to the availability of anthropogenic food sources. To better understand this, we compared the loads of macroplastics within and between mangroves along an urban-rural-wild forest gradient in the Urabá Gulf, Colombian Caribbean. We then assessed if there is directional selection on crab phenotypes likely associated with human-provided food sources in urbanized forests. Finally, we evaluated the hypothesis that crabs in urban areas exhibit increased fecundity and survival - components of the Darwinian fitness - of female crabs in urban (versus wild) populations through three spawning seasons. Crabs in urban areas were larger (males), showed a healthier body condition (both sexes), and females had a larger reproductive lifespan than crabs in wild areas, strongly suggesting responses to the availability of predictable anthropogenic food subsidies in urban forests. Despite this, higher female fecundity was observed only during a spawning season. However, this short-lived increase in fecundity was offset by reduced survival among female crabs in urban forests, likely due to increased predation by birds, which appear to be emerging as dominant consumers in urban mangroves.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.envpol.2023.122250
Microplastics (MPs) are a newly emerging type of pollutants. To date, MPs has been found in the atmosphere, soil, water, and even in human samples, posing a non-negligible threat to humans. Furthermore, multiple heavy metals have been found to co-exist with MPs or be absorbed by MPs. This leads to a widespread concern about their combined toxicity, which is currently elusive. Herein, we investigated the single or combined toxic effects of polystyrene MPs (PS-MPs) and cadmium chloride (CdCl2) on the liver and hepatocytes. After co-incubation, Cd can be absorbed by PS-MPs, resulting in physiochemical alterations of PS-MPs. In vivo and in vitro experiments revealed that PS-MPs solely or together with CdCl2 induced ferroptosis in hepatocytes, a newly defined programmed cell death characterized by lipid oxidation and iron accumulation. PS-MPs exerted more ferroptotic effect on hepatocytes than CdCl2, and combined exposure to PS-MPs and CdCl2 enhanced their ferroptotic effect, mainly by stimulating reactive oxygen species (ROS) production and inhibiting antioxidant activity. Upon single or combined exposure to PS-MPs and CdCl2, the induction of ferroptosis in hepatocytes can be inhibited by N-acetyl-cysteine (NAC, an active oxygen scavenger), deferoxamine (DFO, an iron chelator), and particularly ferrostatin-1 (Fer-1, a specific ferroptosis inhibitor). Fer-1 efficiently rescued the cell viability of hepatocytes upon exposure to PS-MPs and CdCl2 through enhancing the antioxidant system via upregulating GPX4 and SLC7A11. These findings would contribute to an in-depth understanding of the single and combined toxicity of microplastics and cadmium.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.envpol.2023.122214
Exposure to Perfluoroalkyl acids (PFAS) can impair human reproductive function, e.g., by delaying or advancing puberty, although their mechanisms of action are not fully understood. We therefore set out to evaluate the relationship between serum PFAS levels, both individually and as a mixture, on the Hypothalamic-Pituitary-Gonadal (HPG) axis by analyzing serum levels of reproductive hormones and also kisspeptin in European teenagers participating in three of the HBM4EU Aligned Studies. For this purpose, PFAS compounds were measured in 733 teenagers from Belgium (FLEHS IV study), Slovakia (PCB cohort follow-up), and Spain (BEA study) by high performance liquid chromatography-tandem mass spectrometry (HPLC/MS) in laboratories under the HBM4EU quality assurance quality control (QA/QC) program. In the same serum samples, kisspeptin 54 (kiss-54) protein, follicle-stimulating hormone (FSH), total testosterone (TT), estradiol (E2), and sex hormone-binding globulin (SHBG) levels were also measured using immunosorbent assays. Sex-stratified single pollutant linear regression models for separate studies, mixed single pollutant models accounting for random effects for pooled studies, and g-computation and Bayesian kernel machine regression (BKMR) models for the mixture of the three most available (PFNA, PFOA, and PFOS) were fit. PFAS associations with reproductive markers differed according to sex. Each natural log-unit increase of PFOA, PFNA, and PFOS were associated with higher TT [18.41 (6.18; 32.31), 15.60 (7.25; 24.61), 14.68 (6.18; 24.61), respectively] in girls, in the pooled analysis (all studies together). In males, G-computation showed that PFAS mixture was associated with lower FSH levels [-10.51 (−18.81;-1.36)]. The BKMR showed the same patterns observed in G-computation, including a significant increase on male Kiss-54 and SHBG levels. Overall, effect biomarkers may enhance the current epidemiological knowledge regarding the adverse effect of PFAS in human HPG axis, although further research is warranted.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.envpol.2023.122242
Abstract not available
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.envpol.2023.122222
Agricultural nanotechnology has become a powerful tool to help crops and improve agricultural production in the context of a growing world population. However, its application can have some problems with the development of harvests, especially during germination. This review evaluates nanoparticles with essential (Cu, Fe, Ni and Zn) and non-essential (Ag and Ti) elements on plant germination. In general, the effect of nanoparticles depends on several factors (dose, treatment time, application method, type of nanoparticle and plant). In addition, pH and ionic strength are relevant when applying nanoparticles to the soil. In the case of essential element nanoparticles, Fe nanoparticles show better results in improving nutrient uptake, improving germination, and the possibility of magnetic properties could favor their use in the removal of pollutants. In the case of Cu and Zn nanoparticles, they can be beneficial at low concentrations, while their excess presents toxicity and negatively affects germination. About nanoparticles of non-essential elements, both Ti and Ag nanoparticles can be helpful for nutrient uptake. However, their potential effects depend highly on the crop type, particle size and concentration. Overall, nanotechnology in agriculture is still in its early stages of development, and more research is needed to understand potential environmental and public health impacts.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.envpol.2023.122190
Disposable masks associated with COVID-19 pandemic are one of the most thrown plastic garbage items in the environment, even three years later, and they need more than 450 years to completely decompose. Given their harm to the environment and the absence of monitoring efforts to quantify the consumption and improper disposal of disposable masks in China, we carried out a survey to assess the consumption and littering of disposable masks nationwide. Our objectives were to quantify the consumption and littering of disposable masks and estimate the plastic pollution caused by disposable masks in China. According to the national survey, which combined online and offline results performed in March 2023, about 69% Chinese people still wear masks, and among of them, more than 93% used disposable masks, with more than 70% using more than one piece each day. Therefore, at least 20.3 billion disposable masks were consumed by Chinese people in March 2023 and 238.5 billion will be consumed in 2023 if there are no significant changes in circumstances. Meanwhile, more than 67% of the mask-wearing public disposed of the disposable masks into the household waste bin, and 7% of them discarded them at will. This means about 1.4 billion disposable masks, amounting to at least 350 tons of plastic pollution, were casually discharged into the environment during March 2023. The finding shed light on the inadequate management and disposal of disposable masks and highlight the urgency of preventing plastic pollution from disposable masks in China. It is recommended to raise public awareness of proper handling of disposable masks, institute strict management guidelines, and support innovations and research for nontoxic, biodegradable, reusable and easily recyclable masks.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.envpol.2023.122229
Aquatic pollution refers to any water that has been used and discarded in different water bodies by industrial and commercial activities which contains a wide range of toxic substances and required treatment so that water can be safely reused for various purposes. In present paper, polymer polyvinylpyrrolidone (PVP) and plant Tinospora Cordifolia (T. Cordifolia) encapsulated dual doped cobalt-copper titanium dioxide nanoparticles (Co–Cu TNPs) has been synthesized via microwave-assisted method for the degradation aquatic pollutant dyes: Methyl Orange (MO) & Methylene Blue (MB). Using the encapsulated dual doped Co–Cu TNPs, free radical assays (2,2-diphenyl-1-picrylhydrazyl: DPPH; Hydrogen peroxide: HP & Nitric oxide: NO) were also performed. Several physicochemical properties of encapsulated TNPs were examined using a variety of characterization techniques that helps in photocatalytic and antioxidant activity. The encapsulated TNPs exhibit tetragonal crystal lattice having average particles size between 25 and 38 nm with spherical shape morphology. The bandgap of encapsulated dual doped Co–Cu TNPs was found in the range of 3.25–3.29 eV. The binding of encapsulated dual doped Co–Cu TNPs were also calculated by using XPS which confirms the presence of dopants. The photocatalytic activity was performed with using control experiment and using encapsulated dual doped Co–Cu TNPs against MO and MB dyes. The results revealed that the degradation was observed up to 100% for the both MO and MB dyes. Also, antioxidant activity of encapsulated dual doped Co–Cu TNPs was observed against the DPPH, HO and NO assays.
Journal of Cheminformatics ( IF 8.489 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.envpol.2023.122226
To move towards a circular society, the recyclability potential of littered plastics should be explored to provide potential value for a product that is typically destined for landfill or incineration. This study aims to understand the changes in physical, mechanical, and chemical properties of four types of plastics (polyethylene terephthalate (PET), polypropylene (PP), polycarbonate (PC) and polylactic acid (PLA) after simulated environmental degradation. Plastic samples were subjected to different water matrices (in an attempt to simulate terrestrial, ocean, and river environments) to understand the role the environment plays on plastic degradation. Significant physical, mechanical, and chemical changes were observed for the PET, PP and PLA samples. Flakes and cracks were noted during the scanning electron microscopy (SEM) analysis of PET, PP and PLA illustrating the surface degradation that had occurred. Colour scanning of the samples provided complementary information about their suitability for upcycling or downcycling. Both PET and PP had visual colour changes, making them unsuitable for upcycling purposes. PLA had a significant decrease in its tensile strength in all environmental conditions, alongside significant chemical and surface change as revealed by Fourier-transform infrared (FTIR) and SEM analysis, respectively. PC had little to no changes in its chemical, mechanical, and physical properties due to high resistance to solar (UVA) degradation in presence of salt and natural organic matter in the form of humic acid. Therefore, out of the four types of plastics tested, PC was the only plastic determined to have good upcycling potential if collected from the environment. However, PET and PP could still be recycled into lower value products (i.e., construction materials).
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.30 | 30 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/CHIN/default.aspx
- Submission Guidelines
- https://jcheminf.biomedcentral.com/submission-guidelines
- Submission Template
- https://jcheminf.biomedcentral.com/submission-guidelines/preparing-your-manuscript
- Reference Format
- https://jcheminf.biomedcentral.com/submission-guidelines/preparing-your-manuscript
- Collection Carrier
- Research article Book report Commentary Database Meeting report Methodology Preliminary communication Review Software Educational Letter to the Editor